molecular formula C22H23N3O4 B2660069 2-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2380068-86-8

2-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2660069
CAS No.: 2380068-86-8
M. Wt: 393.443
InChI Key: NFQOLBGWWMKKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Moiety: This step involves the coupling of the piperidine ring with a 6-methylpyridine derivative.

    Formation of the Isoindole Ring: This is typically achieved through a cyclization reaction involving an appropriate dione precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to introduce different substituents on the aromatic rings or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of piperidine and isoindole, such as:

Uniqueness

What sets 2-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione apart is its combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its unique structure also enables it to interact with specific molecular targets in ways that similar compounds may not.

Properties

IUPAC Name

2-[2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-15-6-4-10-19(23-15)29-14-16-7-5-11-24(12-16)20(26)13-25-21(27)17-8-2-3-9-18(17)22(25)28/h2-4,6,8-10,16H,5,7,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQOLBGWWMKKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.